

Spectroscopic and Structural Elucidation of 4-O-Methylepisappanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-O-Methylepisappanol**, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of such compounds.

Core Spectroscopic Data

While direct spectroscopic data for **4-O-Methylepisappanol** is not readily available in a consolidated format within the primary literature, its isolation and structural confirmation have been reported.[1] The following data tables have been compiled based on the analysis of closely related and parent compounds, providing an expected spectroscopic profile for **4-O-Methylepisappanol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-O-Methylepisappanol**



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.0-4.2	m	
H-3	~3.0-3.2	m	-
H-4	~4.5-4.7	d	~5.0
H-5	~7.8-8.0	d	~8.5
H-6	~6.4-6.6	dd	~8.5, 2.0
H-8	~6.3-6.5	d	~2.0
H-9	~2.8-3.0	m	
H-2'	~7.0-7.2	d	~8.5
H-5'	~6.8-7.0	d	~8.5
H-6'	~6.9-7.1	S	
4-OCH₃	~3.8	S	_

Note: Predicted values are based on the analysis of similar homoisoflavonoids isolated from Caesalpinia sappan. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-O-Methylepisappanol**



Position	Chemical Shift (δ, ppm)	
C-2	~70-72	
C-3	~45-47	
C-4	~75-77	
C-4a	~115-117	
C-5	~160-162	
C-6	~108-110	
C-7	~162-164	
C-8	~102-104	
C-8a	~158-160	
C-9	~30-32	
C-1'	~130-132	
C-2'	~130-132	
C-3'	~115-117	
C-4'	~158-160	
C-5'	~115-117	
C-6'	~130-132	
4-OCH₃	~55-57	

Note: Predicted values are based on the analysis of similar homoisoflavonoids. The assignment of quaternary carbons is tentative and typically confirmed by 2D NMR experiments.

Mass Spectrometry (MS) Data

4-O-Methylepisappanol has a molecular formula of $C_{17}H_{18}O_6$ and a molecular weight of 318.32 g/mol .[2] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.



Table 3: Predicted Mass Spectrometry Data for 4-O-Methylepisappanol

Ionization Mode	Adduct	Calculated m/z	Observed m/z
ESI+	[M+H]+	319.1176	To be determined
ESI+	[M+Na] ⁺	341.0995	To be determined
ESI-	[M-H] ⁻	317.1029	To be determined

Note: The expected fragmentation pattern in MS/MS experiments would involve the loss of water, methyl, and methoxy groups, as well as characteristic cleavages of the chromane ring system.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for homoisoflavonoids like **4-O-Methylepisappanol**, based on standard practices in natural product chemistry.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- 13C NMR: Proton-decoupled 13C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are commonly used to differentiate between CH, CH₂, and CH₃ groups.



- 2D NMR: To unambiguously assign the structure, a suite of 2D NMR experiments is employed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

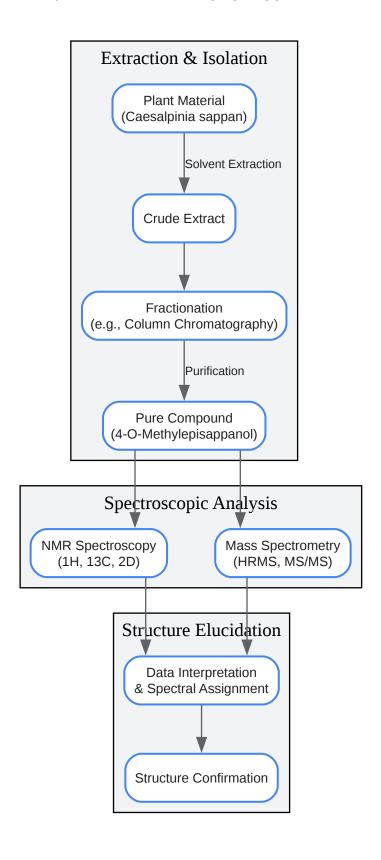
Mass Spectrometry

- Sample Preparation: A dilute solution of the purified compound (typically 1-10 μg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrumentation: High-resolution mass spectrometers, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source are commonly used.
- Data Acquisition:
 - Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to determine the molecular weight and identify the molecular ion peak.
 - Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides structural information.

Visualizing the Workflow



The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **4-O-Methylepisappanol**.





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Caption: General workflow for the isolation and structural elucidation of **4-O-Methylepisappanol**.

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References

- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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